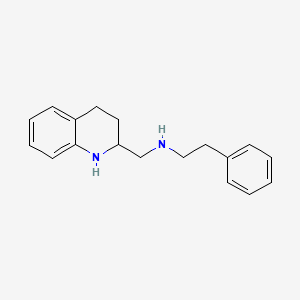![molecular formula C16H21NSi B14696188 N-Phenyl-N-[(trimethylsilyl)methyl]aniline CAS No. 33183-30-1](/img/structure/B14696188.png)
N-Phenyl-N-[(trimethylsilyl)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-[(trimethylsilyl)methyl]aniline: is an organosilicon compound with the molecular formula C₁₆H₂₁NSi. This compound is characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(trimethylsilyl)methyl]aniline typically involves the reaction of aniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the production process. The final product is typically obtained in high purity through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Phenyl-N-[(trimethylsilyl)methyl]aniline can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-phenyl-N-methyl aniline.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Phenyl-N-methyl aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Medicine: this compound derivatives are being explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-[(trimethylsilyl)methyl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
- N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline
- N-[(Trimethylsilyl)methyl]benzylamine
- N-Methyl-N-[(trimethylsilyl)methyl]aniline
Comparison: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct reactivity and stability Compared to N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline, it lacks the ethynyl group, making it less reactive in certain types of reactions N-[(Trimethylsilyl)methyl]benzylamine, on the other hand, has a benzyl group instead of a phenyl group, which affects its chemical behavior and applications
Propiedades
Número CAS |
33183-30-1 |
|---|---|
Fórmula molecular |
C16H21NSi |
Peso molecular |
255.43 g/mol |
Nombre IUPAC |
N-phenyl-N-(trimethylsilylmethyl)aniline |
InChI |
InChI=1S/C16H21NSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clave InChI |
UWGWECXGBQKQRW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
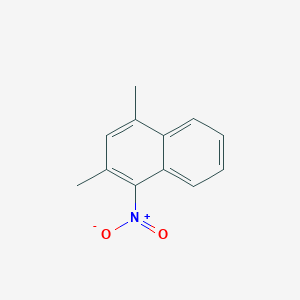
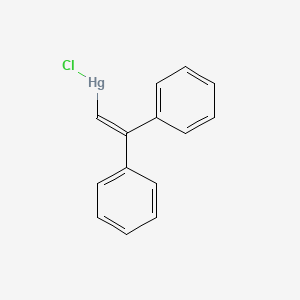
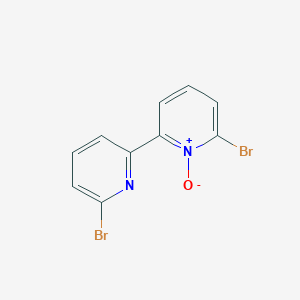
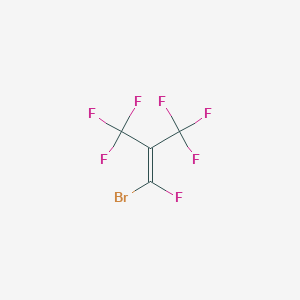
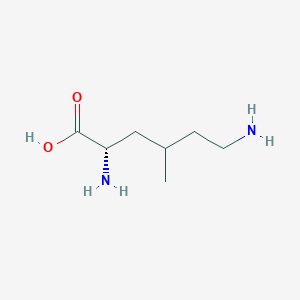
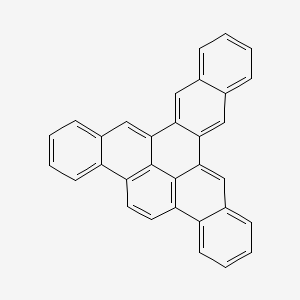
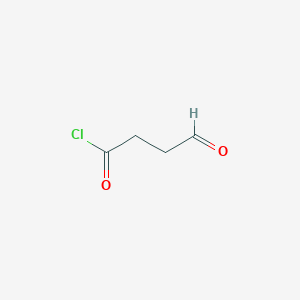
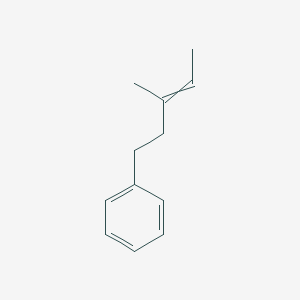

![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)
